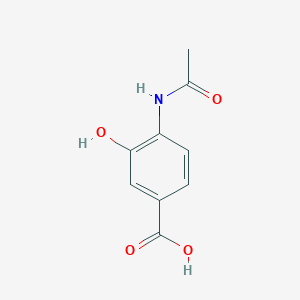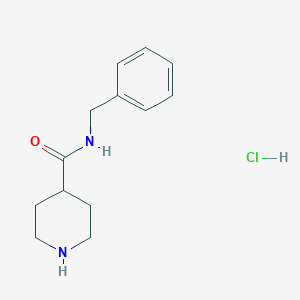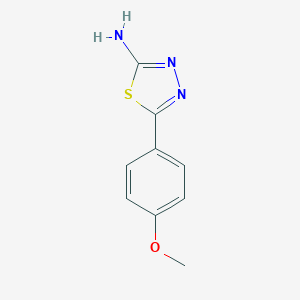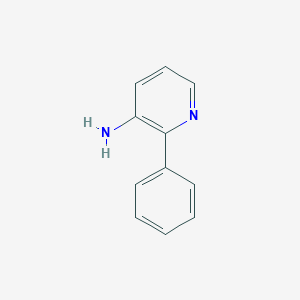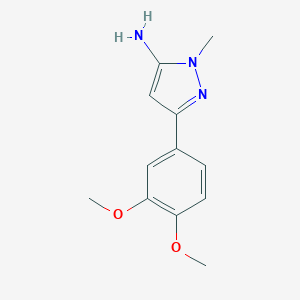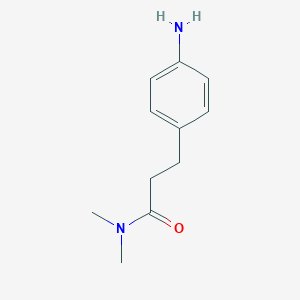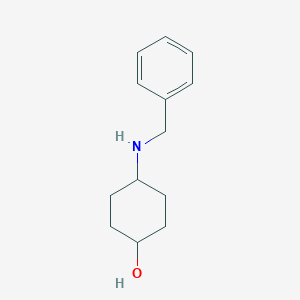![molecular formula C9H14N2O B111037 2-[(2-Aminophenyl)(methyl)amino]ethanol CAS No. 103763-87-7](/img/structure/B111037.png)
2-[(2-Aminophenyl)(methyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Aminophenyl)(methyl)amino]ethanol is a chemical compound that is structurally related to a class of compounds known as Aryl Alkyl Alcohols (AAAs). These compounds are characterized by the presence of an aryl group, which is typically a benzene ring that may be substituted or unsubstituted, and an alcohol group. The AAAs are used in various applications, including as fragrance ingredients due to their aromatic properties .
Synthesis Analysis
The synthesis of related compounds, such as 2-(4-aminophenyl) ethanol, has been studied and involves a multi-step process starting from β-phenylethanol. This process includes esterification, nitration, hydrolysis, and reduction, leading to a high purity product that is a key intermediate in the production of cardiovascular drugs . Additionally, novel 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol derivatives have been synthesized from substituted acetophenones using high-yield reactions involving Oxoketene Dithioacetals . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-[(2-Aminophenyl)(methyl)amino]ethanol.
Molecular Structure Analysis
The molecular structure of AAAs, to which 2-[(2-Aminophenyl)(methyl)amino]ethanol is related, consists of an aryl group attached to an alkyl chain that bears an alcohol functional group. The specific structure of 2-[(2-Aminophenyl)(methyl)amino]ethanol would include an amino group on the phenyl ring and a methylamino group on the ethanol part of the molecule. This structure could potentially influence the compound's interaction with biological targets, as seen in molecular docking studies of similar compounds .
Chemical Reactions Analysis
The AAAs, including compounds similar to 2-[(2-Aminophenyl)(methyl)amino]ethanol, can participate in various chemical reactions due to their functional groups. For instance, the amino group can act as a nucleophile, and the alcohol group can undergo reactions typical of alcohols, such as esterification or oxidation. The synthesis of 1,2-amino alcohols from carbonyl compounds and α-silyl amines using a Cr/photoredox dual catalytic system is an example of the type of chemical reactions that compounds with amino alcohol functionalities can undergo .
Physical and Chemical Properties Analysis
The physical properties of AAAs, such as 2-(methylamino)ethanol and 2-(ethylamino)ethanol, have been studied in aqueous ternary mixtures. Measurements of densities and kinematic viscosities at different temperatures provide insight into the behavior of these compounds in solution . Although the specific physical and chemical properties of 2-[(2-Aminophenyl)(methyl)amino]ethanol are not provided, it can be inferred that they would be influenced by the presence of both the amino and alcohol groups, affecting solubility, boiling point, and reactivity.
科学的研究の応用
Applications in Peptide Synthesis
Base-Labile Amino-Protective Groups : 2-[(2-Aminophenyl)(methyl)amino]ethanol derivatives are studied for their potential as base-labile amino-protective groups in peptide synthesis. Specifically, modifications of the methyl group in 2-(methylsulphonyl)ethanol, resulting in alcohols that introduce urethane-type amino-protective groups, showcase lability in alkaline media. These protective groups exhibit higher sensitivity to base when the methyl group is exchanged for a phenyl group, especially those bearing functions with negative inductive effects, such as NO2 or MeSO2 (Verhart & Tesser, 2010).
Synthesis Processes and Industrial Applications
Synthesis of Cardiovascular Drug Intermediates : A novel synthesis process utilizing 2-(4-aminophenyl) ethanol, a key intermediate for cardiovascular drugs, showcases industrial potential. Through a sequence of reactions including esterification, nitrification, hydrolysis, and reduction, a high yield and purity of the product are achieved, indicating significant industrial application value (Zhang Wei-xing, 2013).
Applications in Carbon Dioxide Capture
Novel Ionic Liquids for CO2 Capture : Research on 2-[(2-Aminophenyl)(methyl)amino]ethanol derivatives in the formation of novel alcamines ionic liquids shows promising applications in carbon dioxide capture. These studies aim to develop effective, cost-efficient ionic liquid solvents for industrial CO2 capture. The performance of these solvents in CO2 capture, as well as their stability and regeneration capabilities, are areas of active research (Zhao et al., 2011).
Safety And Hazards
特性
IUPAC Name |
2-(2-amino-N-methylanilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(6-7-12)9-5-3-2-4-8(9)10/h2-5,12H,6-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHNSQXARUHJTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Amino(methyl)anilino]-1-ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


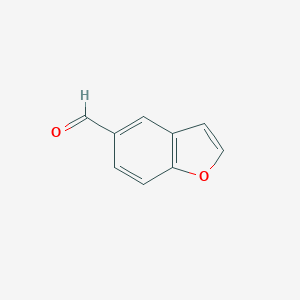
![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)


